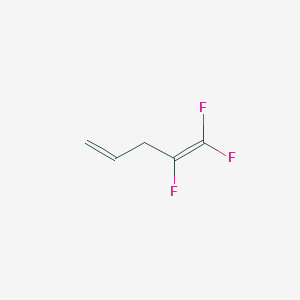

1,1,2-Trifluoropenta-1,4-diene

Description

Contextual Significance of Fluorinated Dienes in Modern Organic Chemistry

Fluorinated dienes are a class of organic compounds that have found considerable utility in modern organic chemistry and materials science. The introduction of fluorine atoms into a diene structure significantly modifies its reactivity and the properties of its derivatives. Fluorine's high electronegativity creates a strong inductive effect, polarizing the carbon-fluorine bond and influencing the electron density of the entire molecule. This electronic perturbation can enhance the thermal and chemical stability of resulting polymers and can be used to tune their reactivity in processes like cycloadditions and polymerizations. organic-chemistry.orgrsc.org

These dienes serve as valuable precursors for a wide array of applications. In polymer science, they are used to synthesize specialty fluoropolymers with tailored properties such as high thermal resistance, chemical inertness, and specific optical or electrical characteristics. rsc.org Furthermore, fluorinated dienes are pivotal in transition-metal chemistry, where they act as electron-poor ligands, leading to structurally diverse organometallic complexes. organic-chemistry.org Their participation in pericyclic reactions, such as the Diels-Alder reaction, allows for the construction of complex, fluorinated cyclic and bicyclic systems, which are of interest in pharmaceutical and agrochemical research. sigmaaldrich.comiitk.ac.in The synthesis of these dienes can be challenging but offers pathways to novel materials and molecules that are otherwise difficult to access. organic-chemistry.orgnih.gov

Unique Structural and Electronic Features of 1,1,2-Trifluoropenta-1,4-diene for Academic Investigation

This compound (C₅H₅F₃) is a "skipped diene," meaning its two double bonds are separated by a methylene (B1212753) bridge (-CH₂-), preventing them from being conjugated. This structural arrangement means the double bonds react independently, a feature that can be exploited in selective chemical transformations.

The most significant feature of this molecule is the trifluorovinyl group (CF₂=CF-). The three fluorine atoms are strongly electron-withdrawing, which imparts distinct electronic characteristics to the adjacent double bond. This makes the double bond electron-deficient and susceptible to specific types of chemical reactions. Research has focused on leveraging this feature, for example, by reacting the non-fluorinated double bond while preserving the trifluorovinyl group for subsequent polymerization. tandfonline.com

In one notable area of research, this compound was used as a precursor to synthesize a novel monomer, 4,5,5-trifluoro-4-ene pentyl thioacetate (B1230152) (FSAc). The electronic properties of this derived monomer were quantified using the Alfrey-Price Q-e scheme, which is used to predict monomer reactivity in copolymerization. The 'e' value represents the polarity or electron-donating/accepting nature of the monomer's double bond. For FSAc, the 'e' value was determined to be positive (+1.56 to +1.66), confirming its electron-accepting character due to the influence of the trifluorovinyl group. tandfonline.com This property is crucial as it dictates how the monomer will behave when copolymerized with other monomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 401-49-0 |

| Molecular Formula | C₅H₅F₃ |

| Molecular Weight | 122.09 g/mol |

Scope and Research Objectives for this compound Studies

The primary research objective for studies involving this compound has been its application as a synthetic intermediate for creating novel functional monomers for fluoropolymer modification. A key goal has been to introduce reactive side-groups onto polymer backbones, such as that of poly(vinylidene fluoride) (PVDF), a commercially important fluoropolymer.

A specific research endeavor focused on preparing a novel PVDF copolymer bearing thiol (mercaptan) side-groups. tandfonline.com The strategy involved:

Synthesizing this compound.

Using it to prepare the functional monomer FSAc through the photochemical addition of thiolacetic acid across the non-fluorinated double bond.

Copolymerizing this new monomer (FSAc) with vinylidene fluoride (B91410) (VDF).

Hydrolyzing the resulting copolymer to unmask the thiol functions.

The ultimate aim was to create a modified PVDF that could be crosslinked through a "thiol-ene" reaction, thereby producing a vulcanized network with enhanced mechanical or chemical properties. tandfonline.com The copolymerization behavior was studied in detail, determining the reactivity ratios of the comonomers to understand the resulting polymer structure.

Table 2: Reactivity Ratios for the Copolymerization of Vinylidene Fluoride (VDF) with 4,5,5-trifluoro-4-ene pentyl thioacetate (FSAc) at 120°C

| Monomer | Reactivity Ratio (r) | Method |

|---|---|---|

| VDF (r₁) | 0.63 | Kelen-Tüdős |

| FSAc (r₂) | 0.43 | Kelen-Tüdős |

| VDF (r₁) | 0.60 | Tidwell-Mortimer |

| FSAc (r₂) | 0.41 | Tidwell-Mortimer |

Data sourced from B. Ameduri et al. tandfonline.com

The product of the reactivity ratios (r₁ * r₂ ≈ 0.26) indicated that the copolymerization proceeds in a random fashion. tandfonline.comuc.edu These findings highlight the specific and targeted scope of research into this compound as a tool for the precision engineering of advanced fluorinated materials.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trifluoropenta-1,4-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3/c1-2-3-4(6)5(7)8/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSXJTYKCBAUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297691 | |

| Record name | 1,1,2-trifluoropenta-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-49-0 | |

| Record name | NSC117342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,2-trifluoropenta-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1,1,2 Trifluoropenta 1,4 Diene

Cycloaddition Reactions of 1,1,2-Trifluoropenta-1,4-diene

The diene system of this compound is electronically asymmetric, which influences its potential as a reactant in pericyclic reactions. The trifluoro-substituted double bond significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance its reactivity towards certain reaction partners.

Detailed experimental studies specifically documenting the Diels-Alder reactions of this compound with a wide range of dienophiles are not extensively reported in publicly available literature. However, the reactivity of fluorinated dienes in [4+2] cycloadditions is a subject of considerable interest. The presence of electron-withdrawing fluorine atoms on one of the double bonds of the diene system modifies its electronic properties.

In a typical Diels-Alder reaction, electron-rich dienes react efficiently with electron-poor dienophiles. The trifluorovinyl moiety in this compound makes the diene itself electron-deficient. This suggests that it would react most readily with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. Conversely, its reaction with electron-deficient dienophiles, a normal-electron-demand Diels-Alder reaction, would be less favorable. The incorporation of fluorine into molecules is known to significantly influence their reactivity, often enhancing metabolic and chemical stability in the resulting products. beilstein-journals.org The use of fluorinated building blocks, such as fluoroalkenes, is a key strategy for assembling complex fluorinated molecules via cycloaddition pathways. beilstein-journals.org

Specific research detailing other pericyclic reactions, such as electrocyclizations or sigmatropic rearrangements, involving this compound is limited. In related fields, the cycloaddition reactions of other highly fluorinated building blocks, like fluoroallenes, have been explored. For instance, molybdenum-catalyzed intramolecular [2+2] cycloadditions of gem-difluoroallenes have been reported, demonstrating a pathway to complex fluorinated bicyclic systems. researchgate.net While not directly involving this compound, these studies highlight the unique reactivity of fluorinated π-systems in forming cyclic structures.

Diels-Alder Reactions with Diverse Dienophiles

Polymerization Behavior of this compound

This compound has been identified as a monomer for the synthesis of fluoropolymers. It has been incorporated into polymer backbones, for example, through terpolymerization with tetrafluoroethylene (B6358150) and perfluoroalkyl trifluorovinyl ethers, with the goal of creating materials that can be crosslinked to enhance mechanical properties. core.ac.uk

Coordination polymerization, which utilizes transition metal catalysts, offers precise control over polymer structure, including tacticity and molecular weight. fiveable.me The process involves the coordination of a monomer to the metal center, followed by its insertion into the growing polymer chain. numberanalytics.com While specific studies on the coordination polymerization of this compound are not widely detailed, the principles can be understood from research on other dienes using catalysts such as Ziegler-Natta, metallocene, and rare-earth metal systems. mdpi.commdpi.comlibretexts.org

The polymerization of conjugated dienes can proceed through two primary pathways: 1,2-addition, which leaves a pendant vinyl group, or 1,4-addition, which incorporates the double bond into the polymer backbone. libretexts.orgmasterorganicchemistry.com The ratio of these addition products is determined by factors such as the monomer structure, catalyst system, and reaction conditions. masterorganicchemistry.com

For an unsymmetrical diene like this compound, the regioselectivity is further complicated. The electronic disparity between the trifluorovinyl and the vinyl double bonds would strongly influence which bond coordinates to the catalyst's active site. The stereoselectivity of 1,4-addition (resulting in cis-1,4 or trans-1,4 units) is also a critical factor controlled by the catalyst structure.

In studies of other fluorinated dienes, catalyst systems have been shown to exert significant control over selectivity. For example, in the polymerization of isoprene (B109036) using iminopyridine Fe(II) complexes, the electronic nature of the ligands (electron-donating vs. electron-withdrawing) dictates the stereoselectivity, yielding either trans-1,4 or cis-1,4 polymers. mdpi.com Similarly, iodine(I)/iodine(III) catalysis has been used for the highly regioselective 1,4-difunctionalization of trifluoromethyl-substituted 1,3-dienes, demonstrating that high regiocontrol (>20:1 for 1,4- vs. 1,2-addition) can be achieved in fluorinated systems. d-nb.info

The design of the catalyst is paramount in coordination polymerization. numberanalytics.com Different catalyst families are employed for diene polymerization, each with distinct characteristics. While catalyst systems specifically optimized for this compound are not detailed in the literature, performance can be inferred from these established classes.

Ziegler-Natta Catalysts: Conventional Ziegler-Natta catalysts, typically comprising a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., AlEt₃), are effective for polymerizing α-olefins and dienes. libretexts.org However, they often have multiple active sites, leading to polymers with broad molecular weight distributions and less precise stereocontrol. mdpi.com

Metallocene Catalysts: Metallocene catalysts are single-site catalysts that offer superior control over polymer architecture, including molecular weight, composition, and tacticity. researchgate.netnih.gov These catalysts, consisting of a metal center (like Zr or Ti) sandwiched between cyclopentadienyl-type ligands, can be tailored by modifying the ligand structure to influence reactivity and selectivity. acs.orgresearchgate.net Their use in diene polymerization has revolutionized the production of synthetic rubbers. mdpi.com

Rare-Earth Metal Catalysts: Catalysts based on rare-earth metals, particularly neodymium (Nd), are highly effective for diene polymerization, often exhibiting high activity and producing polymers with very high cis-1,4 content (≥98%). rsc.orgtdl.org These systems, which can be binary or ternary, are considered next-generation catalysts for producing high-performance elastomers. mdpi.comresearchgate.net The choice of ligands and activators is crucial for achieving the desired catalytic performance. rsc.org

The table below summarizes general catalyst types used for diene coordination polymerization, which would be the starting point for developing systems for this compound.

| Catalyst Family | Typical Components | Key Characteristics |

| Ziegler-Natta | Transition Metal Halide (e.g., TiCl₄, VCl₄) + Organoaluminum Compound (e.g., Al(C₂H₅)₃) | Multi-site, broad molecular weight distribution, moderate stereocontrol. mdpi.comlibretexts.org |

| Metallocene | Metallocene Complex (e.g., (C₅H₅)₂ZrCl₂) + Co-catalyst (e.g., MAO, Borates) | Single-site, narrow molecular weight distribution, high control over tacticity and composition. researchgate.netnih.gov |

| Rare-Earth | Lanthanide Compound (e.g., Nd(carboxylate)₃) + Alkylaluminum | High activity, high cis-1,4 stereoselectivity for butadiene and isoprene. mdpi.comrsc.org |

Regioselectivity and Stereoselectivity in Diene Polymerization (1,2- vs. 1,4-addition)

Acyclic Diene Metathesis (ADMET) Polymerization Studies

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization method used to convert terminal dienes into polyenes and a small, volatile byproduct, typically ethylene (B1197577). wikipedia.orgadvancedsciencenews.com This process is an equilibrium reaction, and high vacuum conditions or inert gas flow are necessary to drive the reaction toward the formation of high molecular weight polymers by continuously removing the ethylene gas. advancedsciencenews.comresearchgate.net The mechanism involves iterative cross-metathesis reactions between the α,ω-dienes, facilitated by metal-alkylidene catalysts, most commonly based on ruthenium or molybdenum. mdpi.commdpi.com

The functional group tolerance of modern ruthenium catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, has expanded the scope of ADMET to include monomers with a wide variety of functionalities. wikipedia.orgnih.gov However, the polymerization of electron-deficient olefins, such as those bearing fluorine atoms, can present challenges. The electron-withdrawing nature of fluorine atoms can deactivate the double bond towards the electrophilic metal-carbene catalyst, potentially slowing down the rate of polymerization or requiring more reactive and specialized catalysts.

While specific ADMET studies on this compound are not extensively documented, the behavior of other functionalized dienes provides insight. The polymerization would involve the reaction of both the terminal C4=C5 double bond and the internal, fluorinated C1=C2 double bond. The significant electronic and steric differences between the two double bonds would likely influence the polymerization process. The less-hindered and more electron-rich CH2=CH- group would be expected to react more readily. The success of the polymerization would depend on the catalyst's ability to effectively engage the sterically hindered and electronically deactivated C(F)=CF2 terminus to achieve high molecular weight polymers.

Table 1: Common Catalysts in ADMET Polymerization and Their Characteristics

| Catalyst Type | Common Examples | Key Characteristics | Relevant Applications |

|---|---|---|---|

| Molybdenum-Alkylidene | Schrock Catalyst | Highly active, sensitive to air and moisture, effective for sterically demanding monomers. | Synthesis of high molecular weight polyesters. researchgate.netmdpi.com |

| Ruthenium-Carbene (1st Gen) | Grubbs' First Generation (G1) | Good functional group tolerance, stable in air, lower activity than 2nd Gen. | Polymerization of various dienes, including those with halogens. mdpi.comacs.org |

| Ruthenium-Carbene (2nd Gen) | Grubbs' Second Generation (G2), Hoveyda-Grubbs' (HG2) | High activity, excellent functional group tolerance, widely used. | Synthesis of bio-based polyesters and complex polymer architectures. researchgate.netnih.gov |

| Stereoselective Ru Catalysts | Cyclometalated or Dithiolate Ru catalysts | Can provide kinetic control over double bond geometry, leading to high cis or trans polymers. | Synthesis of stereoregular polyalkenamers with tunable thermal properties. acs.orgnih.gov |

Radical Polymerization Characteristics of Fluorinated Dienes

Radical polymerization is a chain-growth process widely used in industry due to its tolerance of various functional groups, solvents, and reaction conditions. nih.gov The process consists of three main stages: initiation, where a radical species is generated; propagation, where the radical adds to monomer units to grow the polymer chain; and termination, where two radicals combine to end the reaction. nih.govfujifilm.com

Fluorinated polymers exhibit a unique set of properties, including high thermal stability, chemical inertness, low surface energy, and specific electrical characteristics, stemming from the strength and polarity of the carbon-fluorine bond. sciengine.comunl.eduacs.org However, the synthesis of fluorinated polymers via radical polymerization can be challenging. sciengine.com Fluorinated monomers are often classified as less activated or non-activated monomers, which may require higher activation energy or more potent initiators to polymerize effectively. sciengine.com

In the case of this compound, the two double bonds possess different reactivities. The CH2=CH- group at the C4 and C5 positions is a typical vinyl group amenable to radical polymerization. In contrast, the CF2=CF- group at the C1 and C2 positions is electron-deficient and sterically hindered. Radical polymerization would likely proceed selectively through the more reactive, non-fluorinated double bond. This would result in a polymer with a polyethylene-like backbone and pendant -CF=CF2 groups. The presence of these fluorinated side chains would be expected to impart properties such as increased thermal stability and chemical resistance to the resulting polymer compared to standard polyethylene. unl.edu

| Dielectric Constant | Low | Low | The presence of C-F bonds typically results in a low dielectric constant. unl.eduacs.org |

Electrophilic and Nucleophilic Addition Reactions of this compound

Conjugated dienes characteristically undergo electrophilic addition reactions to yield both 1,2- and 1,4-addition products. masterorganicchemistry.comlibretexts.org The reaction mechanism proceeds through the formation of a resonance-stabilized allylic carbocation intermediate after initial protonation of one of the double bonds. libretexts.org The subsequent attack by a nucleophile at either end of the allylic system determines the final product. masterorganicchemistry.com

For this compound, the two double bonds are electronically distinct. Electrophilic attack (e.g., by H⁺ from HBr) is expected to occur at the more nucleophilic, non-fluorinated double bond. Specifically, protonation of the terminal C5 carbon would generate a secondary, allylic carbocation, which is stabilized by resonance.

The positive charge is delocalized between C4 and C2. However, the powerful electron-withdrawing inductive effect of the three fluorine atoms at the C1 and C2 positions would significantly destabilize any positive charge on the C2 carbon. Consequently, the resonance form with the positive charge at C4 would be the major contributor to the resonance hybrid. This suggests that nucleophilic attack by Br⁻ would predominantly occur at C4, favoring the 1,4-addition product under thermodynamic control. The kinetic product, resulting from attack at C2, would be highly disfavored due to the electronic destabilization. libretexts.orgtransformationtutoring.com

Conversely, the diene's electron-deficient nature, imparted by the trifluorovinyl group, makes it a candidate for nucleophilic addition reactions (conjugate addition). libretexts.org Strong nucleophiles could attack the electron-poor conjugated system. The most likely site of attack would be the C4 position, which is β to the electron-withdrawing fluorinated double bond. This would generate a resonance-stabilized carbanion, with the negative charge delocalized onto the C2 carbon, where it is stabilized by the adjacent fluorine atoms. Subsequent protonation would yield the 1,4-addition product.

Table 3: Predicted Products from Addition Reactions

| Reaction Type | Reagent Example | Predicted Major Product(s) | Mechanistic Rationale |

|---|---|---|---|

| Electrophilic Addition | HBr | 4-Bromo-1,1,2-trifluoropent-1-ene (1,4-adduct) | Protonation at C5 gives a resonance-stabilized carbocation. The C4 position is the more stable site for nucleophilic attack due to the destabilizing effect of fluorine atoms on the C2 carbocation. libretexts.org |

| Nucleophilic Addition | R₂NH (secondary amine) | N,N-Dialkyl-1,1,2-trifluoropenta-1,4-dien-4-amine (1,4-adduct) | The electron-withdrawing CF₂=CF- group activates the diene for conjugate addition. Nucleophilic attack occurs at the C4 position. libretexts.org |

Organometallic Reactions and Transformations Involving this compound

Dienes are versatile ligands in organometallic chemistry, capable of coordinating to metal centers in various ways, most commonly in an η²-fashion (coordinating through one double bond) or an η⁴-fashion (coordinating through both double bonds). The formation and stability of such complexes depend on the electronic properties of both the diene and the metal. mdpi.com

In this compound, the two double bonds offer different coordination properties. The unfluorinated CH2=CH- group would act as a typical neutral, two-electron donor ligand. In contrast, the highly fluorinated CF2=CF- group is electron-poor. This electronic deficiency makes it a poor σ-donor but enhances its ability to act as a π-acceptor ligand through back-bonding from an electron-rich metal center. This dichotomy could lead to selective coordination or the formation of stable complexes with low-valent, electron-rich transition metals (e.g., Fe(0), Ni(0), Pd(0)). nih.gov

The distinct reactivity of the two double bonds could also be exploited in catalytic transformations. For instance, a transition metal could selectively coordinate to the more reactive C4=C5 double bond to catalyze reactions such as hydroboration or hydrosilylation at that position, leaving the fluorinated double bond intact. Furthermore, organometallic reagents like Grignard or organolithium compounds, which are strong nucleophiles, would be expected to react via conjugate addition as described in section 3.3, rather than forming stable organometallic adducts without a subsequent reaction. msu.edunptel.ac.in Coupling reactions, such as those mediated by palladium, could potentially be used to functionalize the diene, provided a suitable halide or triflate precursor is synthesized. libretexts.org

Table 4: Hypothetical Organometallic Complexes and Transformations

| Metal Center (Example) | Potential Coordination Mode | Plausible Transformation | Rationale |

|---|---|---|---|

| Fe(CO)₃ | η⁴-cis-diene | Formation of (η⁴-1,1,2-Trifluoropenta-1,4-diene)tricarbonyliron | Dienes readily form stable complexes with iron carbonyl fragments. Both double bonds would coordinate to the metal center. |

| Pd(0) / PPh₃ | η²-coordination | Catalytic cross-coupling (if converted to a halide) | Palladium catalysts are central to C-C bond formation. Selective coordination to one double bond could enable site-specific catalysis. libretexts.org |

| Rh(I) | η², η²-chelation | Catalytic hydrogenation | Wilkinson's catalyst and its analogues could selectively hydrogenate the less-hindered, non-fluorinated double bond. |

| Cu(I) / R₂Li | No stable complex | 1,4-Conjugate addition of an alkyl group | Gilman reagents (lithium diorganocuprates) are soft nucleophiles that preferentially perform 1,4-additions on α,β-unsaturated systems. libretexts.org |

Advanced Spectroscopic and Analytical Characterization for 1,1,2 Trifluoropenta 1,4 Diene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationhu-berlin.de

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. hu-berlin.de For 1,1,2-Trifluoropenta-1,4-diene, a combination of multi-nuclear 1D and advanced 2D NMR experiments is required for unambiguous assignment of all proton, carbon, and fluorine signals.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Analysis

A comprehensive NMR analysis involves acquiring spectra for all magnetically active nuclei in the molecule: ¹H, ¹³C, and ¹⁹F. The presence of fluorine atoms, with their high electronegativity and 100% natural abundance of the ¹⁹F isotope, significantly influences the chemical shifts and introduces complex spin-spin couplings. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the allylic protons (-CH₂-) and the protons of the terminal vinyl group (=CH₂ and =CH-). The allylic protons would likely appear as a multiplet due to coupling with the adjacent vinyl proton and the geminal fluorine. The terminal vinyl protons typically resonate at lower field strengths, between 5.0 and 6.0 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms bonded to fluorine will exhibit large one-bond coupling constants (¹JCF). slideshare.net The difluorinated carbon (CF₂) is anticipated to appear as a triplet in the range of 110-125 ppm with a large coupling constant. beilstein-journals.org The other carbons in the molecule, including the sp² hybridized carbons of the double bonds and the sp³ hybridized allylic carbon, will also show characteristic shifts and couplings.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides distinct signals for each unique fluorine environment. The geminal fluorine atoms on the C1 carbon (=CF₂) are expected to be chemically non-equivalent and would likely appear as distinct multiplets due to geminal F-F coupling and vicinal H-F and F-F couplings. The single fluorine atom on C2 would also present a unique signal. The chemical shifts in ¹⁹F NMR are spread over a wide range, allowing for excellent signal dispersion. researchgate.netcolab.ws

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Predicted data based on analogous structures and general NMR principles. Actual experimental values may vary.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |

| C1 | - | t, ~115 | m, ~-70 to -90 (2F) | ¹JCF, ²JFF, ³JHF |

| C2 | - | dt, ~140 | m, ~-170 (1F) | ¹JCF, ²JFF, ³JHF |

| C3 | m, ~3.0 (2H) | d, ~35 | - | ¹JCH, ²JCH, ³JHF |

| C4 | m, ~5.8 (1H) | ~135 | - | ¹JCH, ²JHH, ³JHH |

| C5 | m, ~5.2 (2H) | ~118 | - | ¹JCH, ²JHH |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively connect the signals observed in the 1D spectra and confirm the molecular structure, advanced 2D NMR experiments are essential. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the allylic protons on C3 and the vinyl proton on C4, as well as between the C4 proton and the terminal C5 protons. rsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). It would be used to unambiguously assign which protons are attached to which carbons, for example, linking the allylic proton signals to the C3 carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is crucial for piecing together the molecular fragments. Key expected correlations would include the allylic protons (C3) showing cross-peaks to the olefinic carbons C1, C2, C4, and C5, which would confirm the connectivity of the penta-1,4-diene backbone.

Vibrational Spectroscopy for Functional Group Analysishu-berlin.de

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. hu-berlin.de

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. chemrxiv.org For this compound, the FT-IR spectrum would be dominated by strong absorptions from the C-F bonds and would also show characteristic peaks for the C=C and C-H bonds.

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch (vinyl) | 3050 - 3150 | Medium |

| -C-H Stretch (allylic) | 2850 - 3000 | Medium |

| C=C Stretch (alkene) | 1620 - 1680 | Medium-Weak |

| C-F Stretch | 1000 - 1400 | Strong |

| =C-H Bend (out-of-plane) | 900 - 1000 | Strong |

The C-F stretching region is often complex but provides a clear indication of fluorination. The C=C stretching vibrations confirm the presence of the two double bonds. pg.edu.pl

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. washington.edu While C-F bonds tend to have weak Raman signals, the C=C double bonds, being more polarizable, are expected to show strong signals. This makes Raman spectroscopy particularly useful for analyzing the carbon backbone of the diene. The symmetric vibrations of the molecule will be particularly Raman active.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₅H₅F₃), the exact mass of the molecular ion [M]⁺ would be approximately 122.03 g/mol . echemi.com In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. rsc.orgresearchgate.net Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number (nominal mass), HRMS can measure m/z to several decimal places, providing the exact mass of a molecule. rsc.orgresearchgate.net This precision allows for the confident determination of a compound's molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. rsc.org

For this compound (C₅H₅F₃), the theoretical monoisotopic mass can be calculated with high precision. This value serves as a crucial reference point for its identification in a sample.

| Property | Value |

| Molecular Formula | C₅H₅F₃ |

| CAS Number | 401-49-0 echemi.coma2bchem.comyaoshang68.com |

| Calculated Monoisotopic Mass | 122.03433 u echemi.com |

| Calculated Molecular Weight | 122.09 g/mol echemi.com |

In a typical HRMS experiment, this compound would be ionized, and the resulting molecular ion's m/z would be measured. A measured mass that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the presence and elemental composition of the compound.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns. guidechem.comchemicalbook.com By inducing the fragmentation of the molecular ion, characteristic fragment ions are produced. While specific experimental fragmentation data for this compound is not widely published, general principles of mass spectral fragmentation suggest that the cleavage of C-C and C-H bonds would be expected. The presence of fluorine atoms would also influence the fragmentation pathways, potentially leading to the loss of HF or other fluorine-containing fragments.

Electronic Spectroscopy and Photophysical Characterization (e.g., UV-Vis Absorption)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a technique used to study the electronic transitions within a molecule. organic-chemistry.orgmdpi.com It is especially informative for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The conjugated diene system in this compound acts as a chromophore.

The absorption of UV light by a conjugated diene promotes an electron from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, LUMO). utdallas.edu The wavelength of maximum absorbance (λmax) is a key piece of data obtained from a UV-Vis spectrum. For simple conjugated dienes like buta-1,3-diene, the λmax is around 217 nm. utdallas.edu The extent of conjugation and the presence of substituents can shift the λmax to longer wavelengths.

| Parameter | Expected Value/Information |

| λmax | Expected in the UV region, likely near that of other conjugated dienes (e.g., ~220 nm). The fluorine substituents may cause a slight shift. |

| Molar Absorptivity (ε) | Expected to be in the range of 10,000-25,000 L·mol⁻¹·cm⁻¹, typical for π → π* transitions in conjugated dienes. utdallas.edu |

| Solvent | Typically measured in a non-polar solvent such as hexane (B92381) or ethanol. |

Further photophysical characterization could involve fluorescence spectroscopy, although many simple dienes are not strongly fluorescent. Such studies would provide insights into the excited state properties of the molecule.

Chromatographic and Thermal Analysis Techniques for Purity and Stability Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of volatile compounds like this compound. In a GC-MS analysis, a sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. The resulting chromatogram can reveal the presence of impurities, and the mass spectrum of each peak can be used to identify the main component and any contaminants. For quantitative analysis, the area under each peak in the chromatogram is proportional to the amount of that component in the mixture.

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. google.com TGA is used to determine the thermal stability of a material. A TGA thermogram plots mass loss versus temperature. For a pure, volatile compound like this compound, TGA would show a single, sharp mass loss event corresponding to its boiling point. The presence of less volatile impurities would be indicated by subsequent mass loss at higher temperatures. The decomposition temperature of the compound can also be determined if heating is continued to a high enough temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. Current time information in Bangalore, IN. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. echemi.com For this compound, DSC could be used to determine its melting point if it is solid at low temperatures, or to observe any phase transitions. The DSC thermogram would show an endothermic peak at the melting temperature. The purity of a crystalline sample can also be estimated from the shape of the melting peak.

A summary of the information that would be obtained from these techniques is provided in the table below.

| Analysis Technique | Information Provided | Relevance to this compound |

| GC-MS | Retention time, molecular ion, and fragmentation pattern. | Purity assessment, identification of isomers and impurities. |

| TGA | Onset of mass loss, decomposition temperature. | Assessment of thermal stability and volatility. |

| DSC | Melting point, enthalpy of fusion, glass transition temperature. | Determination of phase transition temperatures and purity of crystalline solid. |

The synthesis of this compound has been reported in the literature, and detailed characterization data would be expected to be found in the corresponding research articles.

Theoretical and Computational Chemistry Studies on 1,1,2 Trifluoropenta 1,4 Diene

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the properties of a many-electron system through its electron density. nih.gov It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including organic molecules. researchgate.netmdpi.com DFT calculations, particularly with hybrid functionals like B3LYP and M06-2X, have proven effective in studying the structure, properties, and reactions of fluorinated organic compounds. mdpi.comchemrxiv.orgwhiterose.ac.uk

For fluorinated dienes, DFT is used to investigate electronic structure, which influences reactivity in processes like cycloadditions and polymerizations. researchgate.netresearchgate.net The electron-withdrawing nature of fluorine atoms can significantly alter the electron density distribution in the π-system of the diene, affecting its behavior as either a reactant or an intermediate. DFT calculations can quantify these effects by computing atomic charges, electrostatic potentials, and frontier molecular orbital (HOMO-LUMO) energies. For instance, in studies of Diels-Alder reactions involving fluorinated dienophiles, DFT has been used to rationalize reaction rates and stereoselectivity by analyzing the electronic properties of the reactants and transition states. beilstein-journals.orgnih.govresearchgate.net While specific DFT studies on 1,1,2-Trifluoropenta-1,4-diene are not prominent in the literature, the principles from studies on related fluorinated compounds are directly applicable.

Table 1: Common DFT Functionals for Studying Fluorinated Organic Compounds

| Functional | Type | Typical Applications |

|---|---|---|

| B3LYP | Hybrid GGA | Geometries, reaction mechanisms, spectroscopic properties. chemrxiv.orgnih.gov |

| M06-2X | Hybrid Meta-GGA | Thermochemistry, kinetics, noncovalent interactions. beilstein-journals.orgresearchgate.net |

| ωB97X-D | Range-Separated Hybrid with Dispersion | Systems where dispersion is critical, reaction energetics. researchgate.netrsc.org |

| PBE0 | Hybrid GGA | Solid-state physics, general organic chemistry. nih.gov |

This table is generated based on information from multiple sources and represents common usage in computational chemistry.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. pnas.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve accuracy by using more sophisticated approximations for the electronic wavefunction. acs.org

Ab initio calculations are particularly valuable for elucidating complex reaction mechanisms. For fluorinated dienes, these methods can be used to map out potential energy surfaces for reactions like sigmatropic rearrangements or cycloadditions. A computational study on the researchgate.netresearchgate.net sigmatropic rearrangement (Cope rearrangement) of terminally fluorinated 1,5-hexadienes demonstrated that ab initio methods like MP2 and DFT were necessary to achieve correlation with experimental data, especially for systems proposed to proceed through boat-like transition states. cas.cz Similarly, the mechanism of fluorine addition to dienes has been modeled using MP2 level of theory to distinguish between homolytic, free radical, and electrophilic pathways. researchgate.net These studies provide a framework for how ab initio methods could be applied to investigate the potential rearrangements and reaction pathways of this compound, identifying transition states and intermediates to build a complete mechanistic picture. acs.org

Density Functional Theory (DFT) Investigations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing insight into the dynamic behavior of molecular systems. plos.org By solving Newton's equations of motion, MD simulations can explore the conformational landscape of flexible molecules and characterize the nature of intermolecular interactions in condensed phases.

For a molecule like this compound, which has rotational freedom around its single bonds, MD simulations can identify the most stable conformers and the energy barriers between them. mdpi.comnih.gov The introduction of fluorine atoms can lead to complex conformational preferences due to a combination of steric and stereoelectronic effects, such as the gauche effect observed in many fluorinated alkanes. researchgate.netsouthampton.ac.uk A study combining NMR spectroscopy with quantum chemical calculations on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives showed how fluorine substitution can significantly alter conformational populations. mdpi.com While this study did not use MD, it highlights the importance of conformational analysis for fluorinated dienes. An MD simulation of this compound, likely in a suitable solvent, would reveal the predominant solution-phase conformations and the dynamics of their interconversion, which are crucial for understanding its reactivity and spectroscopic properties.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are extensively used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which aids in the characterization and identification of new compounds. worldscientific.comacs.org

DFT is the most common method for predicting ¹⁹F NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions depends on the choice of the functional, basis set, and whether solvent effects are included. researchgate.netnih.govrsc.org Studies on various fluorinated organic compounds have shown that with appropriate scaling factors, DFT methods like B3LYP can predict ¹⁹F chemical shifts with a mean absolute error of around 2-4 ppm, which is often sufficient for structural assignment. researchgate.netnih.govnih.gov

Similarly, vibrational frequencies for infrared (IR) spectroscopy can be calculated using ab initio and DFT methods. acs.orgias.ac.in The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. ias.ac.in Recent advancements also utilize machine learning potentials to enhance the speed and accuracy of IR spectra prediction. arxiv.orgmit.eduresearchgate.netarxiv.org For this compound, computational prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra, as well as its IR spectrum, would provide valuable data to confirm its structure if synthesized.

Table 2: Example of Computationally Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Fluorinated Alkene

| Compound | Functional/Basis Set | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|

| (Trifluoromethyl)alkene derivative | BHandHLYP/pcS-2 (scaled) | -65.4 | -65.8 | 0.4 |

This table is a representative example based on data for trifluoromethyl derivatives of alkenes to illustrate the accuracy of DFT-based NMR predictions. nih.govresearchgate.net The specific compound is from a broader study and not this compound.

Reaction Energetics and Transition State Theory for Transformations of Fluorinated Dienes

Computational chemistry is used to locate transition state structures and calculate their energies, thereby determining the activation energy for a given reaction step. pku.edu.cn For fluorinated dienes, this approach has been applied to various transformations. In Diels-Alder reactions, DFT calculations have been used to compute activation barriers, which helps explain the influence of fluorine substituents on reaction rates and endo/exo selectivity. chemrxiv.orgbeilstein-journals.orgnih.gov For example, a computational study on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene (B3395910) used DFT (M062X functional) to calculate the free energies of activation, finding good agreement with experimental kinetic data. beilstein-journals.org Another study on the Cope rearrangement of fluorinated 1,5-hexadienes determined the activation parameters (ΔH‡ and ΔS‡) computationally, revealing how fluorine substitution impacts the energetics of pericyclic reactions. cas.cz These methods could be directly applied to study potential transformations of this compound, such as its susceptibility to cyclization or rearrangement, by calculating the energy barriers for various plausible pathways. acs.org

Table 3: Experimental and Calculated Activation Enthalpies (ΔH‡) for the Cope Rearrangement of Fluorinated 1,5-Hexadienes

| Compound | Experimental ΔH‡ (kcal/mol) | Calculated ΔH‡ (kcal/mol) | Method |

|---|---|---|---|

| 3,3-Difluoro-1,5-hexadiene | 35.8 | 34.0 | B3LYP/6-31G* |

| 3,3,4,4-Tetrafluoro-1,5-hexadiene | 41.5 | 40.5 | B3LYP/6-31G* |

This table is based on data for related fluorinated hexadienes to illustrate the application of computational methods in determining reaction energetics. cas.cz The compounds listed are not this compound.

Applications and Material Science Implications of 1,1,2 Trifluoropenta 1,4 Diene Derivatives

Development of Novel Fluoropolymers from 1,1,2-Trifluoropenta-1,4-diene Monomer

The presence of two distinct polymerizable groups in this compound allows for its use in creating a variety of fluoropolymers with tailored functionalities.

This compound can undergo polymerization to form both homopolymers and copolymers. wikipedia.org Radical polymerization is a common method employed for this purpose. For instance, it can be copolymerized with monomers like vinylidene fluoride (B91410) (VDF) to create novel PVDF-based materials. tandfonline.com The incorporation of the trifluorovinyl group from the diene into the polymer backbone, along with the pendant hydrocarbon chain from the second double bond, introduces unique properties to the resulting copolymer. core.ac.uk

The reactivity of the two double bonds can be selectively controlled during polymerization. The fluorinated double bond is susceptible to radical attack, allowing for the formation of a polymer with a fully fluorinated backbone. core.ac.uk This is crucial for maintaining the desirable thermal, chemical, and electrical resistance characteristic of fluoropolymers. core.ac.uk

An example of its application is in the synthesis of PVDF with pendant mercapto groups. This is achieved by first reacting 1,1,2-trifluoro-1,4-pentadiene with thiolacetic acid, followed by radical copolymerization of the resulting monomer with vinylidene fluoride. tandfonline.com The subsequent hydrolysis of the thioacetoxy groups yields a PVDF copolymer with reactive mercapto side-groups, which can then be used for crosslinking reactions. tandfonline.com

Table 1: Examples of Copolymerization involving this compound Derivatives

| Comonomer | Resulting Polymer Functionality | Polymerization Method | Reference |

|---|---|---|---|

| Vinylidene Fluoride (VDF) | PVDF with pendant mercapto groups (after modification) | Radical Copolymerization | tandfonline.com |

This table is generated based on available data and is not exhaustive.

The diene nature of this compound offers significant opportunities for tailoring polymer architecture. The pendant hydrocarbon chain with a terminal double bond provides a reactive site for post-polymerization modifications. core.ac.uk This allows for the introduction of various functional groups, which can influence properties such as hydrophobicity/hydrophilicity, conductivity, and thermal stability. thieme-connect.de

One key application is in creating crosslinkable fluoropolymers. The terminal olefin on the side chain can readily react with radical species generated during processes like electron beam (E-beam) irradiation. core.ac.uk This crosslinking enhances the mechanical strength and wearability of the polymer. core.ac.uk The incorporation of hydrocarbon segments into the otherwise fluorinated polymer backbone facilitates these crosslinking reactions, which are less efficient in fully fluorinated polymers. core.ac.uk

Furthermore, the ability to create graft copolymers is another advantage. wikipedia.org The main polymer chain can be formed through the polymerization of the trifluorovinyl group, while the pendant double bonds can serve as initiation points for grafting other polymer chains, leading to materials with complex architectures and combined properties.

Synthesis of Homopolymers and Copolymers

Building Block in the Synthesis of Complex Fluorinated Organic Molecules

Beyond polymer science, this compound is a versatile building block in organic synthesis for constructing complex fluorinated molecules. numberanalytics.com Dienes, in general, are crucial intermediates in the synthesis of natural products and pharmaceuticals. numberanalytics.comresearchgate.net

Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. researchgate.netekb.eg The diene structure of this compound can be utilized in cycloaddition reactions to form various ring systems. mdpi.com While direct examples of its use in synthesizing specific heterocycles are not extensively detailed in the provided search results, the general reactivity of dienes in reactions like the Diels-Alder reaction suggests its potential as a precursor. numberanalytics.com The presence of the trifluoromethyl group can influence the reactivity and regioselectivity of such cycloadditions, leading to specific fluorinated heterocyclic scaffolds. researchgate.net

This compound serves as a valuable starting material for the synthesis of more complex and highly functionalized alkenes and polyenes. numberanalytics.comresearchgate.net The differential reactivity of its two double bonds allows for selective chemical transformations. For instance, one double bond can be selectively reacted while leaving the other intact for subsequent modifications. This stepwise functionalization is a powerful strategy for building complex molecular architectures.

The presence of the trifluoromethyl group is particularly significant, as trifluoromethylated compounds often exhibit unique biological activities and material properties. researchgate.net The diene can be used in various carbon-carbon bond-forming reactions to extend the carbon chain and introduce additional functional groups. organic-chemistry.org

Precursors for Fluorinated Heterocycles

Advanced Materials with Engineered Fluorine Content

The ability to precisely incorporate fluorine into a material's structure is key to developing advanced materials with tailored properties. researchgate.net this compound and its derivatives are instrumental in this endeavor. core.ac.uk By using this diene as a monomer or a building block, it is possible to control the fluorine content and its distribution within the final material.

The copolymerization of this compound derivatives with other monomers allows for the creation of materials where the bulk properties are determined by the main polymer backbone, while the surface properties or specific functionalities are controlled by the fluorinated side chains. thieme-connect.de This approach is crucial for applications where a combination of properties, such as chemical resistance and specific surface interactions, is required.

For example, in the development of perfluoroalkoxy (PFA) resins, incorporating this compound as a termonomer can enhance properties like E-beam crosslinkability while maintaining the desirable characteristics of a fully fluorinated backbone. core.ac.uk This leads to materials with improved mechanical strength and processability. core.ac.uk

Applications in Specialized Coating Materials

The incorporation of this compound into fluoropolymer systems offers a strategic approach to developing specialized coatings with enhanced durability and resistance. One area of research has focused on integrating the diene into perfluoroalkoxy (PFA) type resins to improve their mechanical properties through crosslinking.

Research has explored the synthesis of terpolymers using tetrafluoroethylene (B6358150) (TFE), a perfluoroalkyl trifluorovinyl ether, and this compound (TrFPD). core.ac.uk The primary goal of including TrFPD is to introduce pendant hydrocarbon groups along the fluoropolymer backbone. core.ac.uk These pendant sites serve as reactive handles for subsequent crosslinking of the polymer chains, for instance, through electron beam irradiation. This process increases the polymer's molecular weight and enhances its mechanical strength. core.ac.uk

Fluoropolymers created through this methodology exhibit excellent resistance to heat, oils, and solvents, making them suitable for demanding applications. core.ac.uk These properties are highly desirable for specialized protective coatings, such as those used for wires, where durability and resistance to harsh environments are critical. core.ac.uk

| Component | Chemical Name/Type | Purpose in Polymer Synthesis |

|---|---|---|

| Monomer 1 | Tetrafluoroethylene (TFE) | Primary fluoropolymer backbone component |

| Monomer 2 | Perfluoroalkyl trifluorovinyl ether | Provides flexibility and processing characteristics (PFA resin component) |

| Monomer 3 | This compound (TrFPD) | Introduces pendant reactive sites for crosslinking |

| Post-Treatment | Electron Beam Irradiation | Induces crosslinking to improve mechanical properties |

Integration into High-Performance Elastomers

A significant application of this compound derivatives is in the formulation of high-performance fluoroelastomers. By creating functional monomers from the diene, it is possible to synthesize fluoropolymers with built-in curing sites, leading to robust, crosslinked elastomer networks.

A notable example involves the synthesis of a novel perfluorovinyl thioacetoxy monomer (FSAc) through the photochemical addition of thiolacetic acid to this compound. researchgate.net This functional monomer can then be copolymerized with vinylidene fluoride (VDF) via a radical polymerization process. researchgate.net The resulting random copolymer, poly(VDF-co-FSAc), contains thioacetoxy groups pendant to the polymer chain. researchgate.net

The key to creating the elastomer lies in the subsequent chemical modification of these side groups. The thioacetoxy functions are easily hydrolyzed to produce lateral thiol (mercaptan) groups. researchgate.net These thiol-functionalized fluoropolymers can then be effectively cured or vulcanized. For instance, using a compound like 1,5-hexadiene (B165246) as a crosslinking agent in the presence of the thiol groups results in the formation of an insoluble, vulcanized network, yielding a high-performance fluoroelastomer. researchgate.net

The reactivity of the FSAc monomer in copolymerization with VDF has been studied to understand the polymer composition. The reactivity ratios indicate that the copolymerization results in a random distribution of monomer units. researchgate.net The Alfrey-Price parameters classify FSAc as an electron-accepting monomer, a characteristic attributed to the fluorine atoms on the vinyl group. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Reactivity Ratio (rVDF) | 0.60 | Indicates a tendency for random copolymerization (r1r2 ≈ 0.25). |

| Reactivity Ratio (rFSAc) | 0.41 | |

| Alfrey-Price Q value (QFSAc) | 0.022 - 0.044 | Reflects the resonance stabilization of the monomer. |

| Alfrey-Price e value (eFSAc) | +1.56 to +1.66 | Indicates the monomer is strongly electron-accepting. |

| Azeotropic Point | 61 mol% VDF | The feed composition at which the copolymer composition is the same. |

Future Perspectives and Emerging Research Avenues for 1,1,2 Trifluoropenta 1,4 Diene Chemistry

Sustainable Synthesis of Fluorinated Dienes

The development of environmentally benign synthetic methods is a critical goal in modern chemistry. For fluorinated dienes like 1,1,2-Trifluoropenta-1,4-diene, research is moving away from harsh and hazardous reagents toward more sustainable alternatives.

A promising approach involves the use of photoredox catalysis. This technique utilizes visible light to drive chemical reactions, often under mild conditions and with high selectivity. The FUSE project, for example, has focused on developing methodologies for synthesizing fluorine-containing skipped dienes using dual Co/photoredox catalysis. europa.eu This approach not only minimizes the use of hazardous reducing agents but also allows for the use of simple hydrofluoroolefins (HFOs) as feedstock chemicals. europa.eu HFOs are readily available and have low global warming potential, making them an attractive starting point for sustainable synthesis. europa.eu

Another avenue of research is the selective activation of carbon-fluorine (C-F) bonds. While C-F bonds are notoriously strong, their selective cleavage and functionalization can provide access to a wide range of partially fluorinated compounds. indiascienceandtechnology.gov.in One project proposes using abundant and inexpensive alkaline earth metals to reduce trifluoromethyl (CF3)-dienes, facilitating single C-F bond activation. indiascienceandtechnology.gov.in Preliminary results have shown the successful cleavage of a C-F bond in a CF3-diene, suggesting the viability of this green and cost-effective method. indiascienceandtechnology.gov.in

Furthermore, the hydrofluorination of enynoates using a pyridinium (B92312) tetrafluoroborate (B81430) salt offers a direct pathway to fluorinated dienoates. rsc.org This method has demonstrated high stereo- and regioselectivity for the synthesis of (Z)-configured products. rsc.org

| Sustainable Synthesis Approach | Key Features | Potential for this compound |

| Photoredox Catalysis | Utilizes visible light, mild conditions, sustainable reagents (HFOs). europa.eu | Could offer a green route to the diene or its derivatives. |

| C-F Bond Activation | Employs cheap alkaline earth metals for selective defluorination. indiascienceandtechnology.gov.in | May provide a method for synthesizing the diene from more highly fluorinated precursors. |

| Hydrofluorination of Enynoates | Direct conversion of enynoates to fluorinated dienoates with high selectivity. rsc.org | Could be adapted for the synthesis of this compound. |

Catalytic Innovations in this compound Transformations

Catalysis plays a pivotal role in expanding the synthetic utility of this compound. Innovations in this area are focused on developing new catalysts and reactions to create complex and valuable molecules.

Nickel-catalyzed reactions have emerged as a powerful tool for the transformation of fluorinated compounds. A recently developed nickel-catalyzed three-component coupling of (trifluoromethyl)alkenes, alkynes, and organoboronic acids provides a highly efficient route to gem-difluorinated 1,4-dienes. acs.org This method proceeds under mild conditions and is believed to involve a C-F bond activation step. acs.org Such a strategy could potentially be adapted for the functionalization of this compound.

Transition-metal-catalyzed C-H bond activation is another sustainable strategy for synthesizing fluorinated molecules. mdpi.com This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical processes. The development of catalysts that can selectively activate C-H bonds in the presence of the reactive diene functionality of this compound would open up new avenues for its derivatization.

The use of copper-based catalysts is also being explored for the stereospecific polymerization of 1,3-dienes. mdpi.com A system combining dichloro(2,2′-bipyridine)copper and methylaluminoxane (B55162) (MAO) has shown activity in polymerizing various dienes, yielding polymers with high stereoregularity. mdpi.com While not directly a transformation of the monomer itself, this highlights the potential for developing catalysts that can control the stereochemistry of polymers derived from fluorinated dienes like this compound.

| Catalytic Innovation | Description | Relevance to this compound |

| Nickel-Catalyzed Coupling | Three-component reaction to form gem-difluorinated 1,4-dienes via C-F activation. acs.org | Potential for functionalizing the diene through coupling reactions. |

| C-H Bond Activation | Transition-metal-catalyzed functionalization of C-H bonds. mdpi.com | Atom-economical method for introducing new functional groups. |

| Stereospecific Polymerization | Copper-based catalysts for controlling polymer microstructure. mdpi.com | Enables the synthesis of polymers with specific properties from the diene. |

Advanced Materials Development through Precision Polymerization

The diene structure of this compound makes it a prime candidate for polymerization, leading to the development of advanced materials with unique properties. Precision polymerization techniques are key to controlling the architecture and functionality of the resulting polymers.

Atom Transfer Radical Polymerization (ATRP) is a versatile method for creating well-defined polymers with controlled architectures. nih.gov This technique allows for the synthesis of various polymer types, including block copolymers, star polymers, and polymer brushes, from a wide range of monomers. nih.gov The application of ATRP to this compound could lead to the creation of novel fluorinated materials with tailored properties for applications such as thermoplastic elastomers, surfactants, and functionalized surfaces. nih.gov

Acyclic Diene Metathesis (ADMET) polymerization is another powerful tool for precision polymer synthesis. advancedsciencenews.com ADMET allows for precise control over the primary structure of polymers, enabling the synthesis of complex architectures like dendrimers and hyperbranched polymers. advancedsciencenews.com This technique has been used to create "precision polyolefins" and is expected to remain a vital part of polymer chemistry. advancedsciencenews.com The use of ADMET with this compound could produce highly regular fluorinated polymers with predictable properties. Stereocontrolled ADMET has also been developed, allowing for the synthesis of polymers with specific cis/trans ratios, which can significantly influence the material's thermal properties. nih.gov

The combination of ADMET with other polymerization techniques, such as ATRP, can lead to the synthesis of complex block copolymers. mdpi.com For example, an amphiphilic ABCBA block copolymer has been synthesized by combining ADMET, ATRP, and click chemistry. mdpi.com This highlights the potential for creating highly sophisticated and functional materials from diene monomers.

| Polymerization Technique | Key Features | Potential Materials from this compound |

| Atom Transfer Radical Polymerization (ATRP) | Controlled architecture, well-defined polymers, various topologies. nih.gov | Thermoplastic elastomers, surfactants, functionalized surfaces. nih.gov |

| Acyclic Diene Metathesis (ADMET) | Precise control over primary structure, complex architectures. advancedsciencenews.com | Precision fluoropolymers, materials with tunable thermal properties. nih.gov |

| Hybrid Polymerization Methods | Combines techniques like ADMET and ATRP for complex block copolymers. mdpi.com | Amphiphilic and other sophisticated functional polymers. mdpi.com |

Interdisciplinary Research with Other Scientific Domains

The unique properties of this compound and its potential derivatives make it a candidate for interdisciplinary research, where its application in other scientific fields can be explored. The complexity of modern scientific challenges often requires the integration of knowledge and methods from various disciplines. mdpi.com

In medicinal chemistry and drug discovery, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying their biological properties. mdpi.com The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals. mdpi.com Research into the biological activity of compounds derived from this compound could lead to the discovery of new therapeutic agents.

In materials science, the development of new polymers from this compound could have applications in areas such as electronics, optics, and membrane technology. For instance, fluoropolymers are known for their chemical resistance, thermal stability, and low surface energy, making them suitable for a wide range of demanding applications. Research has been conducted on preparing new perfluoroalkoxy (PFA) resins with increased mechanical strength and wearability by incorporating a similar fluorinated diene. core.ac.uk

Furthermore, the study of the fundamental reactivity of this compound, such as its behavior in autoxidation reactions or sigmatropic shifts, can provide valuable insights for fields like atmospheric chemistry and physical organic chemistry. nih.govresearchgate.net

| Interdisciplinary Domain | Potential Application of this compound |

| Medicinal Chemistry | Synthesis of novel fluorinated compounds as potential drug candidates. mdpi.com |

| Materials Science | Development of high-performance fluoropolymers for electronics, optics, and membranes. core.ac.uk |

| Physical Organic Chemistry | Study of reaction mechanisms, such as autoxidation and pericyclic reactions. nih.govresearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.